1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-butyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-, monohydrochloride
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Overview
Description
1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-butyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-, monohydrochloride: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-butyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzimidazole with suitable alkylating agents such as methyl iodide . The reaction conditions often include the use of solvents like pyridine and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-butyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-, monohydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide (H2O2)
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)
Solvents: Ethanol, pyridine
Catalysts: Nickel, palladium
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-butyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-, monohydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-butyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with DNA and RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
2-Methylbenzimidazole: Known for its antifungal properties.
5,6-Dimethylbenzimidazole: Used in the synthesis of vitamin B12.
Uniqueness
1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-butyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-, monohydrochloride is unique due to its complex structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
117651-73-7 |
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Molecular Formula |
C23H33ClN4O |
Molecular Weight |
417.0 g/mol |
IUPAC Name |
N-(2-adamantyl)-2-(3-butyl-2-iminobenzimidazol-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C23H32N4O.ClH/c1-2-3-8-26-19-6-4-5-7-20(19)27(23(26)24)14-21(28)25-22-17-10-15-9-16(12-17)13-18(22)11-15;/h4-7,15-18,22,24H,2-3,8-14H2,1H3,(H,25,28);1H |
InChI Key |
HOCBNQVXIRDFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N(C1=N)CC(=O)NC3C4CC5CC(C4)CC3C5.Cl |
Origin of Product |
United States |
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